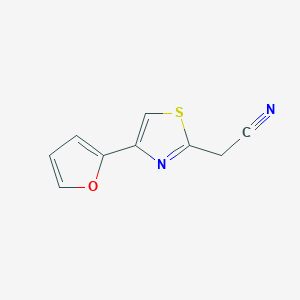
5-bromo-4-methylIsothiazole
Descripción general
Descripción
5-bromo-4-methylIsothiazole is a compound that belongs to the class of isothiazoles, which are heterocyclic compounds containing a ring with sulfur and nitrogen atoms adjacent to each other. While the provided papers do not directly discuss 5-bromo-4-methylIsothiazole, they do provide insights into the chemistry of related isothiazole compounds, which can be used to infer some aspects of 5-bromo-4-methylIsothiazole's chemistry.
Synthesis Analysis
The synthesis of isothiazole derivatives often involves the reaction of ammonium salts of isothiazolethiones with various reagents. For example, the reaction with p-bromophenacyl bromide and isocyanates can afford substituted isothiazoles . Additionally, the alkylation of isothiazole derivatives with bromoalkanes in the presence of sodium hydroxide can lead to the formation of S-derivatives with high yields . These methods suggest that the synthesis of 5-bromo-4-methylIsothiazole could potentially be achieved through similar strategies involving the appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of isothiazole derivatives can be elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For instance, the structure of a bromo-substituted indazole derivative was confirmed by these methods . The presence of a bromine atom in the molecule can significantly influence the molecular geometry and electronic distribution, which can be studied using computational methods to predict the properties of 5-bromo-4-methylIsothiazole.
Chemical Reactions Analysis
Isothiazoles can undergo nucleophilic substitution reactions due to the presence of a halogen atom, such as bromine, which can be displaced by nucleophiles like amines or alcohols . The reactivity of the isothiazole ring can lead to the formation of various heterocyclic scaffolds, as demonstrated by the synthesis of diverse heterocycles from a bis(methylthio)methyleneoxazolone template . These reactions highlight the versatility of isothiazole derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiazole derivatives can be influenced by their substituents. For example, the introduction of bromine and methyl groups can affect the compound's boiling point, melting point, solubility, and stability. The electronic properties, such as HOMO-LUMO gap and hyperpolarizability, can be analyzed using computational chemistry methods, which can provide insights into the reactivity and potential applications of the compound in materials science, such as in non-linear optical (NLO) materials . The antimicrobial activity of some isothiazole derivatives also indicates potential biological applications .
Aplicaciones Científicas De Investigación
- Scientific Field : Molecular Sciences
- Application Summary : The compound 5-Bromo-4-thiouracil is being researched for its potential use in radiotherapy. When modified uridine derivatives are incorporated into DNA, radical species may form that cause DNA damage. This category of molecules has been proposed as radiosensitizers .
- Methods of Application : The study involves electron attachment to 5-bromo-4-thiouracil (BrSU), a uracil derivative, and 5-bromo-4-thio-2′-deoxyuridine (BrSdU), with an attached deoxyribose moiety via the N-glycosidic (N1-C) bond. Quadrupole mass spectrometry was used to detect the anionic products of dissociative electron attachment (DEA), and the experimental results were supported by quantum chemical calculations performed at the M062X/aug-cc-pVTZ level of theory .
- Results or Outcomes : Experimentally, it was found that BrSU predominantly captures low-energy electrons with kinetic energies near 0 eV, though the abundance of bromine anions was rather low compared to a similar experiment with bromouracil .
-
Scientific Field : Medicinal Chemistry
- Application Summary : Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- Methods of Application : The study involves the synthesis of several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems. Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is described .
- Results or Outcomes : The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
-
Scientific Field : Biochemistry
- Application Summary : 5-bromo-2-aryl benzimidazoles have been synthesized and evaluated for their in vitro α-glucosidase inhibitory activities .
- Methods of Application : The study involves the synthesis of 5-bromo-2-aryl benzimidazole derivatives and their evaluation for α-glucosidase inhibitory activities. Molecular docking was also performed on selected compounds having varying substitution patterns to understand the molecular interaction of molecules with the active site of the enzyme .
- Results or Outcomes : Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50=12.4–103.2 μM. Inhibitory results were compared with the standard drug acarbose (IC50=38.25 ± 0.12 μM). Especially, one compound (IC50=8.34 ± 0.02 μM) was found to be five-fold more active than the standard .
-
Scientific Field : Organic Synthesis
- Application Summary : Isoxazole, constituting an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions is of immense importance because of its wide spectrum of biological activities and therapeutic potential .
- Methods of Application : The study involves the design and syntheses of a novel series of amino analogues of 5-bromobrassinin (Type A target compounds) and their cyclization products (Types B–E target compounds) as new and potent anticancer agents .
- Results or Outcomes : Evaluation of their antiproliferative potency showed that the activity of some analogues was better or comparable to that of cisplatin and at the same time the toxicity of these compounds on 3T3 cells was lower than that of cisplatin .
-
Scientific Field : Medicinal Chemistry
- Application Summary : Isothiazoles represent an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship .
- Methods of Application : The study involves the development of new synthetic strategies and designing of new isothiazole derivatives based on the most recent knowledge emerging from the latest research .
- Results or Outcomes : New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine .
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-4-methyl-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-2-6-7-4(3)5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSYYJNRUMLECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361285 | |
| Record name | 5-bromo-4-methylIsothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-methylIsothiazole | |
CAS RN |
503427-04-1 | |
| Record name | 5-bromo-4-methylIsothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-methyl-1,2-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)
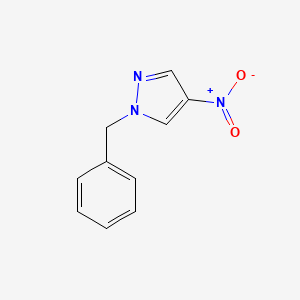


![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)
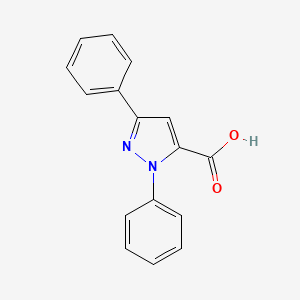



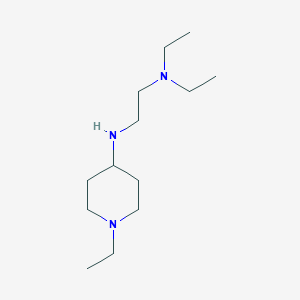
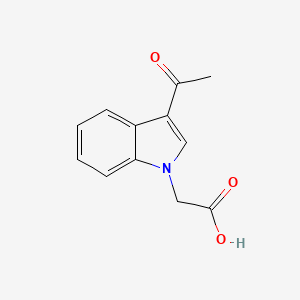

![4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331956.png)
